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DL-PHENYLALANINE (1-13C)

Cat. No.: B1579817
M. Wt: 166.2
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Stable Isotope Tracers in Biochemical Investigations

The use of stable isotope tracers has revolutionized the study of metabolism. ckisotopes.com By introducing molecules with a slightly different mass due to the presence of stable isotopes, scientists can follow their path through complex biochemical reactions. wikipedia.org

Principles of Isotopic Labeling for Unraveling Metabolic Inter-conversions

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotopes. wikipedia.org These labeled molecules, or tracers, are chemically identical to their natural counterparts and participate in the same biochemical reactions. creative-proteomics.commetwarebio.com By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the ¹³C atom into various downstream metabolites. numberanalytics.com Analytical instruments can then detect the mass shift caused by the heavier isotope, allowing scientists to identify and quantify the products of metabolic pathways. wikipedia.orgmetwarebio.com This process, known as metabolic flux analysis, provides a dynamic view of how cells utilize and transform nutrients. numberanalytics.comsilantes.com

Rationale for Site-Specific 13C Labeling at the Carboxyl Position of Phenylalanine

The specific placement of the ¹³C label at the carboxyl (-COOH) position of phenylalanine is a deliberate and strategic choice for studying certain metabolic fates of this amino acid.

Significance of Carboxyl Carbon in Phenylalanine Metabolism (e.g., Decarboxylation, Protein Synthesis)

The carboxyl carbon of phenylalanine is a key player in several fundamental biochemical reactions. One such reaction is decarboxylation, where the carboxyl group is removed and released as carbon dioxide (CO₂). wikipedia.org By using phenylalanine labeled at the carboxyl position with ¹³C, scientists can track the rate of this decarboxylation reaction by measuring the amount of ¹³CO₂ produced. nih.gov This provides insights into pathways of amino acid catabolism. nih.gov

Another crucial process is protein synthesis, where amino acids are linked together via peptide bonds. libretexts.org This bond forms between the carboxyl group of one amino acid and the amino group of another. libretexts.org When DL-PHENYLALANINE (1-13C) is used, the ¹³C label is incorporated into the protein backbone, allowing researchers to measure the rate of new protein synthesis. ckisotopes.commdpi.com

Implications of DL-Racemic Mixture for Stereospecific Biochemical Processes

DL-Phenylalanine is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: L-phenylalanine and D-phenylalanine. wikipedia.orgnih.gov In biological systems, enzymes are highly stereospecific, meaning they typically only recognize and interact with one of these isomers. L-phenylalanine is the form that is naturally incorporated into proteins in humans and other animals. wikipedia.org

Studies using pseudo-racemic mixtures of labeled L- and D-phenylalanine have shown that the two isomers have different metabolic fates. nih.gov L-phenylalanine is efficiently used for processes like protein synthesis and conversion to tyrosine. nih.gov In contrast, a significant portion of D-phenylalanine is not utilized and is excreted in the urine. nih.gov However, some D-phenylalanine can be converted to L-phenylalanine in the body. wikipedia.orgnih.gov The use of a DL-racemic mixture can therefore provide information on the stereospecificity of various metabolic pathways.

Overview of Key Academic Research Domains Employing DL-PHENYLALANINE (1-13C)

DL-PHENYLALANINE (1-13C) is a valuable tool in several areas of academic research, primarily due to its ability to trace the metabolic fate of phenylalanine with high precision.

Metabolic Flux Analysis: This is a major application where researchers use the ¹³C label to quantify the rates of different metabolic reactions. nih.govnih.gov By analyzing the distribution of the ¹³C label in various metabolites, scientists can create detailed maps of cellular metabolism. nih.govmdpi.com

Protein Synthesis and Turnover: The incorporation of ¹³C-labeled phenylalanine into proteins allows for the direct measurement of protein synthesis rates in various tissues. ckisotopes.comd-nb.infonih.gov This is crucial for understanding growth, muscle metabolism, and the effects of nutrition and disease on protein balance. d-nb.inforesearchgate.net

Biomolecular NMR: In Nuclear Magnetic Resonance (NMR) spectroscopy, site-specific labeling with ¹³C, such as in DL-PHENYLALANINE (1-13C), helps to simplify complex spectra and provides detailed information about the structure and dynamics of proteins. nih.govnih.gov Aromatic amino acids like phenylalanine are often found at important interaction interfaces within proteins, making them excellent probes. nih.gov

Drug Development and Disease Research: Understanding how diseases or drugs affect metabolic pathways is a critical area of research. nih.gov Stable isotope tracers like DL-PHENYLALANINE (1-13C) can be used to investigate metabolic changes in various conditions and to assess the impact of therapeutic interventions. nih.gov For instance, it can be used to study disorders of amino acid metabolism.

Research DomainApplication of DL-PHENYLALANINE (1-13C)Key Insights Gained
Metabolic Flux Analysis Tracing the flow of the ¹³C label through metabolic pathways. nih.govnih.govQuantification of reaction rates and identification of metabolic bottlenecks. nih.gov
Protein Synthesis and Turnover Measuring the incorporation of the ¹³C label into newly synthesized proteins. ckisotopes.commdpi.comDetermining rates of protein synthesis in different tissues and conditions. d-nb.inforesearchgate.net
Biomolecular NMR Serving as a specific probe to study protein structure and dynamics. nih.govnih.govDetailed information on protein folding, interaction, and function. nih.gov
Drug Development and Disease Research Assessing metabolic changes in response to disease or treatment. nih.govUnderstanding disease mechanisms and evaluating the efficacy of new therapies. nih.gov

Historical Perspectives on the Application of Labeled Phenylalanine in Research

The use of isotopically labeled phenylalanine has a rich history, evolving from early studies with radioactive tracers to the sophisticated applications of stable isotopes in modern biomedical research. This progression has been pivotal in advancing our understanding of amino acid metabolism, protein dynamics, and the diagnosis of metabolic disorders.

Initial investigations into phenylalanine metabolism often utilized racemic mixtures of D- and L-isomers labeled with radioactive isotopes like Carbon-14 (¹⁴C). nih.govrevvity.com For instance, L-[1-¹⁴C]phenylalanine was commonly employed to study phenylalanine metabolism, amino acid uptake, and protein synthesis. revvity.com These early tracer studies provided fundamental insights into whole-body protein breakdown and amino acid kinetics. nih.gov

A significant shift occurred with the development of techniques to synthesize and detect stable, non-radioactive isotopes. This allowed for safer and more nuanced experiments, particularly in human subjects. The first reported use of a ¹³C-labeled phenylalanine tracer to measure its oxidation was in 1992. nih.gov The use of the L-isomer of labeled phenylalanine became standard practice, moving away from the racemic DL-mixtures used in the earliest studies, to avoid confounding effects from the D-stereoisomer. nih.gov

The development of various isotopically labeled forms of phenylalanine has broadened its research applications. Beyond simple carbon-13 labeling at the carboxyl group (1-¹³C), researchers have utilized phenylalanine labeled with deuterium (B1214612) ([²H₅]phenylalanine), nitrogen-15 (B135050) ([¹⁵N]phenylalanine), or multiple carbon-13 atoms in the aromatic ring ([ring-¹³C₆]-Phenylalanine). nih.govnih.gov These different labeling patterns enable specific types of analysis. For example, [¹⁵N]phenylalanine is valuable for studying protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com

In the 1980s, the use of tracers like [phenyl-²H₅]phenylalanine to measure phenylalanine kinetics and whole-body protein breakdown became more common. nih.gov More recently, intrinsically labeled proteins, produced by infusing animals with labeled amino acids like L-[ring-d₅]phenylalanine, have become a powerful tool. bohrium.comnih.gov These labeled milk and meat proteins allow for precise tracking of the digestion, absorption, and metabolic utilization of dietary protein-derived amino acids. bohrium.comnih.govresearchgate.net

The analytical techniques used to detect these tracers have also evolved significantly. Mass spectrometry imaging (MSI) now allows for the visualization of metabolite distribution within tissues, providing spatial and temporal information on metabolic dynamics. nih.gov For instance, MALDI-FTICR-MSI has been used to track the incorporation of L-[ring-¹³C₆]-Phenylalanine and its conversion to tyrosine in cancer tissue models. nih.gov Similarly, advanced NMR spectroscopy techniques leverage site-specific isotope labeling to study the structure and dynamics of large proteins and their interactions. nih.govacs.org

The historical application of labeled phenylalanine demonstrates a clear trajectory towards greater specificity and analytical power. From whole-body metabolism studies using radioactive tracers to detailed investigations of protein structure and localized metabolic flux using stable isotopes and high-resolution imaging, labeled phenylalanine remains an indispensable probe in biochemical and medical research. nih.govnih.gov

Table 1: Evolution of Labeled Phenylalanine in Research Applications

Labeled Compound Isotope(s) Typical Research Application(s) Key Advancement
L-[1-¹⁴C]Phenylalanine ¹⁴C Phenylalanine metabolism, protein synthesis, amino acid uptake. revvity.com Early tracer studies to understand fundamental metabolic pathways.
DL-Phenylalanine Tracers ¹³C, ¹⁴C Original studies of phenylalanine and tyrosine metabolism. nih.gov Foundational kinetic studies, later replaced by stereospecific L-isomers.
[phenyl-²H₅]Phenylalanine ²H (Deuterium) Measurement of whole body protein breakdown and phenylalanine kinetics. nih.gov Enabled stable isotope tracer studies of whole-body kinetics.
L-[1-¹³C]Phenylalanine ¹³C Measurement of phenylalanine oxidation; Indicator Amino Acid Oxidation (IAAO) method. nih.gov Established a key method for determining indispensable amino acid requirements.
L-[¹⁵N]Phenylalanine ¹⁵N NMR-based research to probe protein structure, dynamics, and binding. isotope.com Allowed detailed structural biology investigations.
L-[ring-¹³C₆]-Phenylalanine ¹³C Mass spectrometry imaging (MSI) to study spatial metabolic dynamics in tissues. nih.gov Enabled visualization of metabolic processes within a morphological context.

Table 2: Compound Names

Compound Name
DL-PHENYLALANINE (1-13C)
L-Phenylalanine
L-[1-¹⁴C]Phenylalanine
D-Phenylalanine
L-Tyrosine
[¹³C]Phenylalanine
[²H₅]Phenylalanine
[¹⁵N]Phenylalanine
[ring-¹³C₆]-Phenylalanine
L-[ring-d₅]phenylalanine
Tyrosine
Carbon-13
Carbon-14
Deuterium

Properties

Molecular Weight

166.2

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment for Dl Phenylalanine 1 13c

Chemical Synthesis Routes for DL-Phenylalanine with Carboxyl-¹³C Enrichment

The introduction of a ¹³C label at the C-1 position of DL-phenylalanine requires specific synthetic strategies that can efficiently and selectively incorporate the isotope.

Strategies for Incorporating ¹³C at the C-1 Position (Carboxyl Carbon)

A common and effective method for the synthesis of DL-phenylalanine labeled with ¹³C at the carboxyl group involves a multi-step chemical pathway. d-nb.info One such pathway begins with a labeled acetate (B1210297), such as sodium [1-¹³C]-acetate, which serves as the source of the ¹³C isotope. d-nb.infotandfonline.com This labeled acetate is first converted into labeled acetic anhydride (B1165640). d-nb.info The subsequent reaction of the labeled acetic anhydride with benzaldehyde (B42025) yields [1-¹³C]-cinnamic acid. d-nb.info

Another approach to producing carboxyl-labeled precursors is through the Strecker synthesis. This method can convert [¹³C₆]-benzaldehyde into the racemic amino acid, which can then be resolved. Additionally, a Michael addition reaction using carbon-11 (B1219553) labeled acrylic esters and amides has been developed to produce labeled amino acids, a methodology that could be adapted for ¹³C labeling. researchgate.net The synthesis of (±)-[1-¹³C]phenylalanine has been achieved with isolated yields between 60-80% and isotopic incorporation ranging from 70-88%. researchgate.net

A further strategy involves the use of K¹³CN in a Strecker synthesis with (3S)-[4-¹³C] isovaleraldehyde (B47997) to produce (2RS,4S)-[5-¹³C] leucine, demonstrating the utility of cyanide as a ¹³C source for the carboxyl group. researchgate.net

Stereoselective Synthesis of L-Phenylalanine (1-¹³C) from DL-PHENYLALANINE (1-¹³C) Precursors or Derivatives

Once the racemic DL-phenylalanine (1-¹³C) or a labeled precursor like [1-¹³C]-cinnamic acid is synthesized, stereoselective methods are employed to obtain the pure L-enantiomer. A prominent method is the enzymatic addition of ammonia (B1221849) to the labeled cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL). d-nb.infotandfonline.com This enzyme stereospecifically catalyzes the addition of ammonia to (E)-cinnamic acid to form L-phenylalanine. d-nb.infonih.gov This chemo-enzymatic approach combines chemical synthesis of the labeled precursor with a highly selective enzymatic step to produce the desired L-isomer. d-nb.info

Electrophilic amination of Oppolzer's acyl sultams represents another stereoselective route for synthesizing various L-amino acids, including L-[¹⁵N]phenylalanine, which highlights the potential for adapting such chiral auxiliary-based methods for ¹³C-labeled synthesis. lookchem.com Furthermore, a Pictet-Spengler reaction of L-phenylalanine followed by borane-mediated reduction provides access to chiral precursors that can be further functionalized, indicating a pathway that starts with the desired stereochemistry. rsc.org

Enzymatic Derivatization and Resolution Techniques for Stereoisomeric Separation Post-Synthesis

Following the synthesis of racemic DL-phenylalanine (1-¹³C), enzymatic resolution is a key step to isolate the L-enantiomer. This process leverages the stereoselectivity of enzymes to act on only one of the enantiomers in the racemic mixture. nih.gov

One common technique is the use of acylase enzymes, such as acylase from Aspergillus oryzae, which can resolve N-acetyl-DL-phenylalanine. acs.org The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of L-phenylalanine from the unreacted N-acetyl-D-phenylalanine. acs.org This method can achieve an enantiomeric excess (ee) of over 98% for L-phenylalanine.

Another powerful technique is deracemization, which combines a stereoselective oxidation with a non-selective reduction. d-nb.infomdpi.comacs.org For instance, an L-amino acid oxidase (LAAO) can be used to selectively oxidize the L-enantiomer in the racemic mixture to the corresponding α-imino acid. d-nb.infomdpi.com This imino acid can then be non-selectively reduced back to the racemic amino acid by a chemical reductant like ammonia-borane (NH₃:BH₃). d-nb.infomdpi.com Over time, this cyclic process leads to the enrichment of the D-enantiomer. Conversely, using a D-amino acid oxidase (DAAO) can achieve the synthesis of chiral L-amino acids. d-nb.info Enzymatic dynamic kinetic resolution (DKR) is an alternative where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. acs.org

The table below summarizes various enzymatic resolution and deracemization findings for phenylalanine and its derivatives.

Enzyme/MethodSubstrateProductKey Findings
Phenylalanine Ammonia Lyase (PAL)DL-phenylalanineD-phenylalanineStereoselective conversion of L-phenylalanine to trans-cinnamic acid, allowing for easy separation of D-phenylalanine. nih.gov
AcylaseN-acetyl-3-bromo-phenylalanine3-bromo-L-phenylalanineResolution of the racemic mixture with a 40% yield for the L-isomer after Boc protection. acs.org
Alcalaserac-3-Bromo Phenylalanine Ethyl Ester(S)-3-bromo-L-phenylalanineEnzymatic dynamic kinetic resolution (DKR) yielded >90% isolated product with >99% e.e. acs.org
Ancestral L-amino acid oxidase (AncLAAO)DL-phenylalanine derivativesD-amino acid derivativesDeracemization completed within 9-12 hours at 20°C, achieving high enantiomeric excess (e.g., 94% ee for D,L-Phe). d-nb.info

Purification Strategies for Enhanced Isotopic Purity

After synthesis, purification is essential to ensure high isotopic and chemical purity of the final product. Cation-exchange chromatography is a frequently used method for purifying amino acids. nsf.gov For instance, after enzymatic amination, the reaction mixture can be purified using a resin like AG-50W×8 to isolate the L-phenylalanine. This is particularly important to remove unreacted starting materials, byproducts, and the enzyme used in the reaction.

In cases where intermediates are purified, such as in multi-step chemical syntheses, techniques like column chromatography are employed. For example, purification of intermediates on silica (B1680970) gel is a standard procedure. unimi.it It is crucial to rigorously purify intermediates to prevent contamination with the ¹²C isotopologue. Additionally, after enzymatic resolution, methods are needed to separate the desired product from the unreacted enantiomer and byproducts. For example, if the resolution of DL-phenylalanine by PAL is used, the low solubility of the resulting trans-cinnamic acid at acidic pH allows for its easy separation from the desired D-phenylalanine. nih.gov

Isotopic Enrichment Verification Methodologies

Verifying the position and abundance of the ¹³C label is critical. This is achieved through various spectroscopic and spectrometric techniques, excluding basic compound identification data.

Spectroscopic Methods for Positional ¹³C-Enrichment and Isotopic Abundance Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the specific position and level of ¹³C enrichment. nih.govacs.orgfrontiersin.org

¹³C-NMR Spectroscopy : Direct ¹³C-NMR provides unambiguous identification of the labeled carbon atom due to the significant chemical shift difference of the carboxyl carbon. frontiersin.orgnih.govresearchgate.net Quantitative ¹³C-NMR can be used to determine the abundance of ¹³C at each carbon position with high precision. nih.govresearchgate.net The intensity of the signal corresponding to the C-1 carbon directly reflects the isotopic enrichment. tandfonline.com

¹H-NMR Spectroscopy : While ¹H-NMR does not directly observe the ¹³C nucleus, the presence of a ¹³C atom influences the signals of adjacent protons through ¹H-¹³C coupling. The appearance of satellite peaks flanking the main proton signal can be used to quantify the fractional enrichment. nih.gov A method known as Positional Enrichment by Proton Analysis (PEPA) utilizes 1D ¹H-NMR spectra to determine the position and quantify the percentage of stable isotope enrichment by analyzing these ¹³C-satellite peaks. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is another powerful technique for verifying isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecule or its fragments, the incorporation of the heavier ¹³C isotope can be confirmed. tandfonline.comnih.gov Gas chromatography-mass spectrometry (GC-MS) of derivatized amino acids can provide information on the isotopic distribution. nih.govmdpi.com Analysis of fragment ions that retain specific carbon atoms allows for the determination of the label's position. nih.gov For example, the analysis of specific fragments of a derivatized glucose molecule allowed for the positional isotopic analysis of ¹³C labels. nih.gov

The following table outlines the application of these methods in verifying isotopic enrichment.

MethodologyPrincipleApplication to DL-PHENYLALANINE (1-¹³C)
¹³C-NMR Spectroscopy Direct detection of the ¹³C nucleus.Unambiguously confirms the ¹³C label at the C-1 (carboxyl) position and allows for quantification of enrichment levels. tandfonline.comfrontiersin.org
¹H-NMR Spectroscopy (PEPA) Indirect detection via ¹H-¹³C coupling satellites.Quantifies the fractional enrichment at the C-1 position by analyzing the satellite peaks of the alpha-proton. nih.gov
Mass Spectrometry (GC-MS) Separation of compounds by GC followed by mass analysis.Confirms the mass increase due to the ¹³C isotope and can determine the position of the label through fragmentation analysis. nih.gov

Chromatographic Techniques for High Isotopic Purity Verification

The verification of high isotopic purity in synthesized DL-Phenylalanine (1-13C) is a critical step to ensure its suitability for various scientific applications. Chromatographic techniques, often coupled with mass spectrometry, are indispensable for this purpose, providing both separation of the labeled compound from potential impurities and precise determination of the isotopic enrichment.

High-performance liquid chromatography (HPLC) is a foundational technique for the purification and analysis of amino acids. For isotopically labeled compounds, HPLC can be coupled with an elemental analyzer and an isotope ratio mass spectrometer (EA-IRMS) to achieve high-precision measurements of isotopic ratios. researchgate.net This method allows for the separation of individual amino acids from a mixture, after which the isolated fractions are analyzed for their isotopic composition. researchgate.net While HPLC itself does not directly provide isotopic information, its ability to separate the target compound from unreacted starting materials and byproducts is crucial for accurate downstream isotopic analysis.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for verifying isotopic purity. physiology.orgnih.gov To make amino acids amenable to gas chromatography, they must first be derivatized to increase their volatility. alexandraatleephillips.com The choice of derivatization agent is critical, as some can introduce isotopic fractionation. alexandraatleephillips.com Once derivatized, the sample is introduced into the GC, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This allows for the precise determination of the abundance of the ¹³C isotope in the phenylalanine molecule. physiology.org Chiral GC columns can be employed to separate the D- and L-enantiomers, which is particularly important for assessing the purity of DL-phenylalanine. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), offer a direct and highly sensitive method for isotopic purity analysis without the need for derivatization. bohrium.comresearchgate.net In LC-MS, the HPLC system separates the components of the sample, which are then directly introduced into the mass spectrometer. This technique can be used to determine the mass-to-charge ratio of the intact labeled amino acid, confirming the incorporation of the ¹³C isotope. bohrium.com The use of high-resolution mass spectrometers, such as Orbitrap MS, allows for very accurate mass measurements, further enhancing the confidence in the isotopic assignment. bohrium.com

For complex biological samples where labeled amino acids are used as tracers, an integrated approach combining parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) with UHPLC-MS can be used for both qualitative and quantitative analysis of ¹³C-labeled amino acids. bohrium.com This allows for the tracking of the labeled carbon through metabolic pathways.

The isotopic purity is often expressed as "atom % ¹³C," which represents the percentage of the specific carbon position (in this case, the C1 carboxyl carbon) that is the ¹³C isotope. Commercial standards for DL-Phenylalanine-1-¹³C often report an isotopic purity of 99 atom % ¹³C. sigmaaldrich.com

Research Findings on Isotopic Purity Verification:

A study utilizing chiral column gas chromatography-mass spectrometry (GC-MS) was able to measure the presence of D-[¹³C]phenylalanine in samples of L-[¹³C]phenylalanine, highlighting the importance of chiral separation in assessing the purity of enantiomerically specific tracers. nih.gov This research demonstrated that D-amino acid contaminants in commercially prepared tracers can be detected and quantified, which is crucial for studies where urine is used to reflect plasma amino acid enrichment. nih.gov

Another study employed a three-phase liquid chromatographic method coupled with isotope ratio mass spectrometry (LC-IRMS) for the analysis of δ¹³C values of underivatized amino acids. researchgate.net This method demonstrated that both precision and accuracy of the δ¹³C values are dependent on the concentration of the amino acid, with optimal performance achieved within a specific range of carbon amounts on the column. researchgate.net

Furthermore, research has been conducted to develop a high-throughput screening method to identify improved enzyme variants for the synthesis of D-phenylalanine derivatives. nih.gov While this study focused on the synthesis of the D-enantiomer, the analytical techniques employed, such as those to determine enantiomeric excess (ee), are relevant to the purity assessment of DL-phenylalanine.

Finally, the development of methods coupling high-pressure liquid chromatography (HPLC) purification with elemental analysis-isotope ratio mass spectrometry (EA-IRMS) has provided a robust approach for high-precision measurement of nitrogen isotopes (δ¹⁵N) in amino acids like phenylalanine. researchgate.netnsf.gov While focused on nitrogen, the principles of chromatographic separation followed by isotopic analysis are directly applicable to carbon isotopes.

Table of Chromatographic Techniques for Isotopic Purity Verification:

TechniquePrincipleDerivatization Required?Key Advantages
HPLC-EA-IRMS Separates amino acids, followed by elemental analysis and isotope ratio mass spectrometry. researchgate.netNoHigh precision isotopic ratio measurements. researchgate.net
GC-MS Separates volatile derivatives of amino acids by gas chromatography, followed by mass spectrometry. physiology.orgYesHigh sensitivity and can use chiral columns for enantiomer separation. nih.govalexandraatleephillips.com
LC-MS / UHPLC-MS/MS Separates amino acids by liquid chromatography, followed by direct mass spectrometric analysis. bohrium.comNoNo derivatization needed, high sensitivity and specificity. bohrium.comresearchgate.net

Advanced Analytical Strategies for Tracing and Quantifying Dl Phenylalanine 1 13c in Research Systems

Mass Spectrometry-Based Techniques for Isotope Ratio Analysis

Mass spectrometry stands as a cornerstone in the analysis of stable isotope-labeled compounds, offering exceptional sensitivity and specificity for tracking and quantifying molecules such as DL-PHENYLALANINE (1-13C). These techniques are pivotal in metabolic research, enabling the precise measurement of isotopic enrichment in various biological samples. The choice of a specific mass spectrometry method depends on the research question, the complexity of the sample matrix, and the required level of analytical detail.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Mass Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like phenylalanine, chemical derivatization is a necessary prerequisite to increase their volatility for GC analysis. This method is particularly valuable for metabolite profiling and for determining the distribution of mass isotopomers, which provides insights into the metabolic fate of the labeled compound.

In a typical GC-MS workflow for analyzing DL-PHENYLALANINE (1-13C), the amino acid is first extracted from the biological matrix and then derivatized. The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The incorporation of the 13C isotope in DL-PHENYLALANINE (1-13C) results in a predictable mass shift in the detected ions. By monitoring the ion currents of both the labeled (M+1) and unlabeled (M) phenylalanine, researchers can accurately determine the isotopic enrichment. Mass isotopomer distribution analysis (MIDA) can be performed to understand the synthesis and turnover of proteins and other metabolites derived from phenylalanine.

Key Research Findings from GC-MS Analysis:

GC-MS has been successfully employed to measure the enrichment of labeled phenylalanine in mixed muscle protein hydrolysates. nih.gov

The technique allows for the resolution of complex mixtures of metabolites, providing a detailed profile of metabolic pathways involving phenylalanine.

Analysis of derivatized natural abundance phenylalanine and 13C-labeled phenylalanine by GC-MS shows distinct mass fragments, confirming isotopic incorporation. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for L-[ring-13C6]phenylalanine Enrichment Analysis nih.gov

TechniqueCoefficient of Determination (R²) vs. GC/C/IRMSIntra-assay CV (%)Inter-assay CV (%)Required Muscle Sample Size (μg)
GC/MS0.921713.5253
GC/MS/MS0.99426.310.23
LC/MS/MS0.99621.73.20.8
GC/C/IRMS-13.09.28

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that is exceptionally well-suited for the analysis of non-volatile compounds in complex biological matrices such as plasma, urine, and tissue extracts. This method does not typically require derivatization, which simplifies sample preparation and reduces the potential for analytical variability.

In an LC-MS/MS analysis of DL-PHENYLALANINE (1-13C), the sample is first subjected to liquid chromatography to separate phenylalanine from other sample components. The eluent from the LC column is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to labeled or unlabeled phenylalanine is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

The precision and low sample requirements of LC-MS/MS make it a superior choice for measuring low levels of L-[ring-13C6]-Phenylalanine enrichment, especially in samples with limited protein concentration. nih.gov For instance, it has been effectively used to determine the synthesis rates of individual proteins from complex mixtures. nih.gov

Key Research Findings from LC-MS/MS Analysis:

LC-MS/MS demonstrates excellent precision for measuring L-[ring-13C6]phenylalanine tracer enrichment, even in low abundance and small quantity samples. nih.gov

The technique has been applied to quantify the enantiomers of phenylalanine in physiological fluids following derivatization.

Compared to GC-MS and GC/C/IRMS, LC-MS/MS offers the best performance in terms of precision and required sample size for phenylalanine isotope enrichment studies. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it allows for the determination of the bulk isotopic content of specific compounds within a mixture.

In the analysis of DL-PHENYLALANINE (1-13C) using GC-C-IRMS, the derivatized amino acid is first separated by GC. The eluted compound is then combusted in an online furnace to convert it into simple gases, such as CO2. The resulting CO2, containing the 13C from the labeled phenylalanine, is then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the heavy isotope (13C) to the light isotope (12C) with extremely high precision.

Key Research Findings from IRMS Analysis:

GC-C-IRMS is a benchmark method for measuring the enrichment of [ring13C6]phenylalanine in mixed muscle protein. nih.gov

The technique provides highly accurate and precise measurements of bulk isotopic enrichment.

IRMS analysis of 13CO2 derived from the oxidation of L-[1-13C]phenylalanine is a key method in nutritional studies to assess amino acid metabolism. nih.gov

High-Resolution Mass Spectrometry for Low Abundance Isotope Detection

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Fourier-Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, provides extremely high mass accuracy and resolving power. This capability is crucial for the detection and quantification of low-abundance isotopes and for distinguishing labeled compounds from isobaric interferences in complex biological samples.

HRMS can be coupled with various ionization techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) for imaging applications and electrospray ionization (ESI) for liquid chromatography. The high resolving power allows for the separation of the 13C-isotopologue of phenylalanine from other closely related mass signals, ensuring accurate quantification of isotopic enrichment.

For example, MALDI-FTICR mass spectrometry imaging has been used to study the kinetics of L-[ring-13C6]-labeled phenylalanine in tumor tissues, providing spatial and temporal information on amino acid metabolism within the tumor microenvironment. nih.gov High-resolution Orbitrap MS has also been applied to measure the enrichment of [13C6]-phenylalanine in individual muscle proteins, demonstrating its utility in proteomics research. researchgate.net

Key Research Findings from HRMS Analysis:

MALDI-FTICR-MSI enables the simultaneous detection and spatial mapping of unlabeled and labeled amino acids in tissue sections. nih.gov

High-resolution Orbitrap MS can accurately measure low abundance isotope enrichment in individual proteins. researchgate.net

The high mass accuracy of HRMS helps to eliminate false positives by distinguishing the labeled analyte from background chemical noise. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules in solution and in the solid state. In the context of metabolic research with stable isotopes, NMR is invaluable for elucidating metabolic pathways by tracing the position of the isotopic label within a molecule.

13C-NMR Spectroscopy for Direct Isotope Detection and Positional Enrichment Analysis

13C-NMR spectroscopy directly detects the 13C nucleus, which has a nuclear spin of ½. While the natural abundance of 13C is only about 1.1%, the use of 13C-labeled compounds like DL-PHENYLALANINE (1-13C) significantly enhances the signal-to-noise ratio for the labeled carbon atom, making it readily detectable.

By analyzing the 13C-NMR spectrum, researchers can directly observe the incorporation of the 13C label into specific positions within metabolites. This positional enrichment information is crucial for tracing the flow of carbon atoms through metabolic pathways. For example, if DL-PHENYLALANINE (1-13C) is metabolized, the 13C label will appear in the corresponding carbon position of the resulting metabolic products, which can be identified by their characteristic chemical shifts in the 13C-NMR spectrum.

Solid-state 13C-NMR has also been used to investigate the structure and dynamics of phenylalanine in dipeptides and proteins. illinois.edu Furthermore, NMR spectroscopy has been instrumental in characterizing the isotopic incorporation in bacterially produced site-specific 13C-labeled phenylalanine. nih.gov

Key Research Findings from 13C-NMR Analysis:

13C-NMR provides unambiguous confirmation of the position of the isotopic label in 13C-labeled compounds. nih.gov

The technique allows for the determination of the degree of isotopic enrichment at specific carbon positions. nih.gov

Solid-state 13C-NMR can provide insights into the local electronic environment and conformation of phenylalanine residues in peptides and proteins. illinois.edu

Table 2: Representative 13C-NMR Chemical Shifts for Phenylalanine

Carbon AtomTypical Chemical Shift Range (ppm)
55-60
35-40
Cγ (aromatic C1)135-140
Cδ (aromatic C2, C6)128-132
Cε (aromatic C3, C5)128-130
Cζ (aromatic C4)125-128
C=O (carboxyl)170-175

Note: Chemical shifts can vary depending on the solvent, pH, and molecular environment.

Two-Dimensional NMR Techniques for Carbon-Carbon Coupling Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for tracing the metabolic fate of isotopically labeled compounds like DL-Phenylalanine (1-¹³C). By providing information about the connectivity of atoms within a molecule, 2D NMR can reveal crucial details about carbon-carbon bond formations and cleavages.

Several 2D NMR techniques are particularly well-suited for analyzing ¹³C-¹³C coupling, which is a direct indicator of an intact carbon-carbon bond derived from a ¹³C-labeled precursor. These methods are essential for unambiguously assigning resonances and understanding the flow of the ¹³C label through metabolic pathways.

COSY (Correlation Spectroscopy): While primarily used for proton-proton correlations, ¹³C-¹³C COSY experiments can directly visualize correlations between coupled ¹³C nuclei. In the context of DL-Phenylalanine (1-¹³C), this technique can confirm the connectivity between the labeled carboxyl carbon (C1) and the adjacent alpha-carbon (Cα).

HETCOR (Heteronuclear Correlation): HETCOR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate the chemical shifts of a heteronucleus (like ¹³C) with those of protons. While not directly measuring ¹³C-¹³C coupling, they are vital for assigning the ¹³C resonances in the molecule by correlating them to the well-resolved proton spectrum. For instance, the ¹³C signal of the labeled carboxyl group can be confirmed through its long-range coupling to the alpha-proton.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although challenging due to sensitivity limitations, the INADEQUATE experiment is the most definitive method for establishing carbon-carbon connectivity. It directly observes one-bond ¹³C-¹³C couplings, providing an unambiguous carbon skeleton map. For DL-Phenylalanine (1-¹³C) that has been incorporated into a larger molecule, this technique can trace the exact location of the labeled carbon and its immediate neighbors.

The analysis of ¹³C-¹³C coupling constants (¹JCC, ²JCC, etc.) provides further insights into bond orders and molecular geometry. The presence and magnitude of these couplings in the 2D NMR spectra of metabolites derived from DL-Phenylalanine (1-¹³C) offer direct evidence of the metabolic transformations the amino acid has undergone.

Table 1: 2D NMR Techniques for ¹³C-¹³C Coupling Analysis
TechniquePrimary Application for DL-Phenylalanine (1-¹³C) AnalysisInformation Gained
¹³C-¹³C COSYDirectly observing the correlation between the labeled C1 and adjacent carbons.Confirms direct bond formation involving the carboxyl group.
HSQC/HMBCAssigning ¹³C chemical shifts by correlation to proton shifts.Indirectly confirms the position of the ¹³C label through correlations to known protons.
INADEQUATEUnambiguously determining the carbon skeleton and tracing the ¹³C label.Provides a definitive map of carbon-carbon bonds.

Ancillary Sample Preparation and Derivatization Methods for Analytical Precision

The accuracy and sensitivity of analytical techniques for tracing DL-Phenylalanine (1-¹³C) are heavily reliant on meticulous sample preparation and, in many cases, chemical derivatization. These steps are crucial for extracting the analyte from complex matrices, enhancing its volatility for gas chromatography (GC), and improving its ionization efficiency for mass spectrometry (MS).

Sample Preparation for NMR Analysis:

For NMR spectroscopy, sample preparation is relatively straightforward but requires careful attention to achieve high-resolution spectra. Key considerations include:

Concentration: Due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration is generally required compared to ¹H NMR. oup.com

Solvent: The choice of a deuterated solvent is critical to avoid strong solvent signals that can obscure the analyte peaks. The solvent should also fully dissolve the sample.

Purity: The sample should be free of paramagnetic impurities, which can cause significant line broadening and loss of resolution.

Derivatization for Mass Spectrometry:

Derivatization is a common strategy to improve the analytical properties of amino acids like phenylalanine for GC-MS and LC-MS analysis. The primary goals of derivatization are to:

Increase volatility and thermal stability for GC analysis.

Enhance ionization efficiency for MS detection.

Improve chromatographic separation from other matrix components.

Several derivatization reagents are commonly used for phenylalanine analysis:

Silylation Reagents: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the amino and carboxyl groups of phenylalanine to form volatile and thermally stable derivatives suitable for GC-MS. nih.gov

Acylation and Esterification Reagents: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride) is another effective method for preparing phenylalanine for GC-MS analysis.

Formaldehyde Isotopes and Cyanoborohydride: For LC-MS analysis, derivatization with formaldehyde isotopes can be used to label the amino group, which can aid in quantification. springernature.com

The choice of derivatization method depends on the specific analytical platform and the research question. Careful optimization of the reaction conditions is necessary to ensure complete and reproducible derivatization for accurate quantification of DL-Phenylalanine (1-¹³C) and its metabolites.

Table 2: Common Derivatization Methods for Phenylalanine Analysis
Derivatization MethodReagent(s)Analytical PlatformPurpose
SilylationMSTFA, MTBSTFAGC-MSIncreases volatility and thermal stability.
Esterification/AcylationMethanolic HCl, Trifluoroacetic anhydride (B1165640)GC-MSIncreases volatility and thermal stability.
Reductive AminationFormaldehyde isotopes, CyanoborohydrideLC-MSImproves ionization and allows for isotopic labeling for quantification.

Computational Tools for Deconvoluting Isotopic Data from Complex Mixtures

The analysis of data from stable isotope tracing experiments, particularly with mass spectrometry, generates complex datasets containing overlapping isotopic clusters and signals from numerous compounds. Computational deconvolution is therefore a critical step in accurately determining the isotopic enrichment and metabolic flux of DL-Phenylalanine (1-¹³C). A variety of software tools and algorithms have been developed to address this challenge. researchgate.netnih.gov

These computational tools perform several key functions:

De-isotoping and De-charging: In mass spectrometry, molecules can exist as multiple isotopic variants and with different charge states. Deconvolution algorithms identify and group these related peaks into a single "feature" representing the monoisotopic mass of the compound. researchgate.netnih.gov

Correction for Natural Isotope Abundance: All naturally occurring compounds contain a certain percentage of heavy isotopes (e.g., ¹³C, ¹⁵N). To accurately determine the enrichment from the labeled tracer, the contribution of these natural isotopes must be calculated and subtracted from the measured signal.

Metabolic Flux Analysis (MFA): Specialized software packages are used for ¹³C-MFA, which involves the use of mathematical models to estimate the rates (fluxes) of metabolic reactions. helsinki.fimdpi.comnih.gov These tools take the corrected isotopic labeling data as input and fit it to a metabolic network model to calculate intracellular fluxes.

Several software packages are widely used in the metabolomics and proteomics communities for the analysis of stable isotope labeling data:

XCMS: A powerful open-source software package for processing mass spectrometry-based metabolomics data, including feature detection, retention time correction, and alignment. While not specifically designed for isotopic deconvolution, it is often a first step in the data processing pipeline.

MetaboAnalyst: A web-based platform that offers a suite of tools for metabolomics data analysis, including statistical analysis and pathway analysis.

Software for ¹³C-MFA: A number of specialized software tools, such as INCA, Metran, and 13CFLUX2, are available for performing detailed metabolic flux analysis. These programs incorporate sophisticated algorithms for modeling metabolic networks and fitting isotopic labeling data to estimate fluxes.

The selection of the appropriate computational tool depends on the complexity of the experimental design, the type of analytical data generated, and the specific research goals. The continuous development of new algorithms and software is improving the accuracy and efficiency of deconvoluting isotopic data, enabling a more detailed understanding of metabolic processes.

Table 3: Computational Tools for Isotopic Data Analysis
Tool/Software CategoryPrimary FunctionExamples
General Metabolomics Data ProcessingPeak picking, feature alignment, retention time correction.XCMS, MZmine
Statistical and Pathway AnalysisStatistical analysis, visualization, pathway mapping.MetaboAnalyst
Metabolic Flux Analysis (MFA)Calculation of intracellular metabolic fluxes from isotopic labeling data.INCA, Metran, 13CFLUX2
Isotopic DeconvolutionSeparating overlapping isotopic clusters and correcting for natural abundance.Various algorithms integrated into the above software or as standalone tools.

Applications of Dl Phenylalanine 1 13c in Biochemical and Biological Research

Investigations into Phenylalanine Catabolism and Anabolism in Model Systems

The use of 13C-labeled phenylalanine has been instrumental in dissecting the complex network of reactions involved in its breakdown and synthesis. These studies, conducted in various model organisms and cell cultures, have provided a detailed understanding of phenylalanine metabolism.

Tracing Phenylalanine Degradation Pathways in Microorganisms and Cell Cultures (e.g., Chinese Hamster Ovary cells, Escherichia coli)

Stable isotope tracing with 13C-labeled phenylalanine has been a key technique in mapping the metabolic by-products of phenylalanine degradation in Chinese Hamster Ovary (CHO) cells. In a comprehensive study, CHO cells were cultured in media where a single amino acid, such as phenylalanine, was replaced with its uniformly 13C-labeled counterpart. Subsequent analysis of the spent media by gas chromatography-mass spectrometry (GC-MS) allowed for the identification of numerous metabolic by-products derived from phenylalanine. This approach provides a direct lineage of carbon from the precursor amino acid to its downstream catabolites. nih.gov

In the bacterium Escherichia coli, 13C metabolic flux analysis is a powerful tool to quantify the flow of carbon through its metabolic network. By introducing 13C-labeled substrates and analyzing the labeling patterns in proteinogenic amino acids and other metabolites, researchers can determine the relative activities of different pathways. nih.govnih.gov For instance, studies have utilized 13C-labeling experiments to analyze L-phenylalanine producing E. coli strains, identifying key metabolic bottlenecks and targets for genetic engineering to improve production yields. nih.gov These analyses reveal how carbon from central metabolism is channeled into the phenylalanine biosynthesis pathway and subsequently, how phenylalanine itself is catabolized.

Elucidation of Phenylalanine Biosynthetic Routes and Regulation in Cell Cultures

The biosynthesis of aromatic amino acids, including phenylalanine, can be investigated using 13C-labeled precursors. Cell-free protein synthesis systems have been used to produce aromatic amino acids from inexpensive 13C-labeled precursors like pyruvate and erythrose. By carefully selecting the labeled starting material, specific 13C-labeling patterns can be introduced into the aromatic side chains of phenylalanine and tyrosine. This allows for the detailed study of the biosynthetic pathway and the enzymes involved. nih.gov Furthermore, the use of α-ketoacids as metabolic precursors for amino acids in cell-based overexpression systems provides a method for the selective labeling of proteins with specific isotopes, which is valuable for structural and dynamic studies. rsc.org

Assessment of Phenylalanine Deamination and Decarboxylation Pathways

Phenylalanine can be metabolized through deamination, a process that removes the amino group. The enzyme responsible for this is phenylalanine deaminase. The activity of this enzyme can be assessed by detecting the product of the reaction, phenylpyruvic acid. While traditional assays use chemical reagents to detect this product, the use of 13C-labeled phenylalanine could allow for more direct and quantitative measurements of this pathway's activity by tracing the labeled carbon into phenylpyruvic acid and its subsequent metabolites. microbenotes.comysu.eduthermofisher.com

Studies on the Role of Phenylalanine in Aromatic Compound Metabolism

Phenylalanine is a crucial precursor for a vast array of aromatic compounds in various organisms. In plants, the phenylpropanoid pathway, which starts with the deamination of phenylalanine, leads to the synthesis of lignin, flavonoids, and various aroma compounds. nih.gov The use of 13C-labeled phenylalanine allows researchers to trace the flow of carbon from this primary amino acid into these diverse secondary metabolites, providing insights into the regulation and flux of these important pathways. For instance, the kinetics of phenylalanine conversion to tyrosine, another aromatic amino acid, have been studied in cancer tissues using L-[ring-13C6]-phenylalanine, demonstrating how this metabolic step can be visualized and quantified in different regions of a tumor. nih.gov

Dynamics of Protein Synthesis and Turnover in in vitro and ex vivo Models

One of the most widespread applications of DL-PHENYLALANINE (1-13C) and other 13C-labeled phenylalanine isotopes is in the measurement of protein synthesis rates. By introducing the labeled amino acid into a biological system, researchers can measure its rate of incorporation into newly synthesized proteins.

Quantification of Protein Fractional Synthetic Rates (FSR) via 13C-Phenylalanine Incorporation

The Fractional Synthetic Rate (FSR) of proteins is a measure of the rate at which new proteins are synthesized, expressed as a percentage of the existing protein pool per unit of time. The use of stable isotope-labeled amino acids, such as 13C-phenylalanine, is a cornerstone of FSR measurement. The general principle involves administering the labeled amino acid and then measuring its enrichment in a protein pool over a specific period. The enrichment of the precursor pool (e.g., free amino acids in the blood or tissue) is also measured to calculate the FSR.

The formula for calculating FSR is as follows:

FSR (%/h) = (Ep2 - Ep1) / (Eprecursor * t) * 100

Where:

Ep2 and Ep1 are the enrichments of 13C-phenylalanine in the protein pool at two different time points.

Eprecursor is the average enrichment of 13C-phenylalanine in the precursor pool over the time interval.

t is the time in hours between the two protein measurements.

Different studies have utilized various forms of 13C-labeled phenylalanine, including L-[ring-13C6]-phenylalanine and L-[1-13C]phenylalanine, to measure FSR in different tissues and under various physiological conditions.

Table 1: Representative Studies on Protein Fractional Synthetic Rate (FSR) using 13C-Phenylalanine

Study Focus Model System 13C-Phenylalanine Tracer Key Findings
Phenylalanine kinetics in cancer tissue Human non-small cell lung carcinoma xenografted mouse model L-[ring-13C6]-Phenylalanine Demonstrated the spatiotemporal distribution of the tracer and its conversion to tyrosine within the tumor. nih.gov
Phenylalanine metabolism in phenylketonuria (PKU) Children with PKU 1-(13C)-phenylalanine The 13C-phenylalanine breath test was shown to be a reliable measure of in vivo phenylalanine metabolism and hydroxylase activity. nih.gov
Synthesis of flavor volatiles in plants Tomato (Solanum lycopersicum) [U-13C6]Phenylalanine Established the pathway for 2-phenylethanol synthesis from phenylalanine via decarboxylation. pnas.org

Analysis of Amino Acid Flux and Recycling in Protein Turnover

DL-PHENYLALANINE (1-13C) serves as a critical tracer in studies designed to unravel the complex dynamics of protein turnover, specifically in the analysis of amino acid flux and the extent of amino acid recycling. The use of this stable isotope-labeled amino acid allows researchers to distinguish between amino acids derived from dietary intake and those re-utilized from protein breakdown for new protein synthesis.

When DL-PHENYLALANINE (1-13C) is introduced into a biological system, it enters the free amino acid pool. From this pool, it can be incorporated into newly synthesized proteins. Concurrently, endogenous proteins are continuously being degraded, releasing unlabeled phenylalanine back into the free amino acid pool. By measuring the isotopic enrichment of phenylalanine in various pools (e.g., plasma, tissue fluid, and protein-bound), researchers can calculate the rates of protein synthesis, breakdown, and the flux of phenylalanine through these compartments.

A key aspect of these studies is the determination of the "splanchnic extraction" of phenylalanine, which refers to the uptake and metabolism of the amino acid by the gut and liver before it reaches the systemic circulation. Studies using L-[1-13C]phenylalanine have shown that a significant portion of orally administered phenylalanine is extracted by the splanchnic tissues. This is a crucial factor to account for when calculating whole-body protein turnover.

The recycling of amino acids from protein breakdown is a vital process for maintaining protein homeostasis, especially during periods of low dietary protein intake. By modeling the kinetics of DL-PHENYLALANINE (1-13C), researchers can quantify the proportion of amino acids used for protein synthesis that are derived from intracellular and extracellular sources versus those from protein degradation. This provides valuable insights into the efficiency of protein metabolism in various physiological and pathological states.

Table 1: Phenylalanine Flux and Splanchnic Extraction in Adult Cats

DietPhenylalanine Flux (μmol/(min · kg))First-Pass Splanchnic Extraction (%)
Casein-based45.350
Whey protein-based46.550

Assessment of Specific Protein Turnover in Subcellular Compartments

Understanding protein turnover at the subcellular level is essential for elucidating the regulation of cellular processes and the pathogenesis of various diseases. While specific studies focusing solely on DL-PHENYLALANINE (1-13C) for this purpose are not extensively detailed in the provided search results, the methodological framework for such investigations is well-established. This involves combining stable isotope labeling with techniques for subcellular fractionation.

The general approach involves introducing DL-PHENYLALANINE (1-13C) to cells or organisms for a defined period. Following this "pulse," the cells are harvested and subjected to differential centrifugation or other fractionation methods to isolate specific organelles such as mitochondria, endoplasmic reticulum, or nuclei. The proteins within these isolated compartments are then analyzed for the incorporation of the 13C label.

By measuring the rate of incorporation and subsequent decay of the isotopic label in proteins from different subcellular locations, researchers can determine the turnover rates of specific proteins or protein populations within those compartments. This allows for the investigation of how protein synthesis and degradation are coordinated in different cellular microenvironments and in response to various stimuli. For example, this methodology can be applied to study the impact of metabolic stress on mitochondrial protein homeostasis or the regulation of protein quality control in the endoplasmic reticulum. Phenylalanine deprivation has been shown to induce endoplasmic reticulum stress, highlighting the importance of this amino acid in maintaining subcellular homeostasis nih.gov.

Methodological Advancements in Pulse-Chase Labeling Techniques

Pulse-chase experiments are a cornerstone for studying the dynamics of biological molecules, including protein turnover. The use of stable isotopes like 13C in DL-PHENYLALANINE (1-13C) has led to significant advancements over traditional radioisotope methods. These advancements offer improved safety, the ability to analyze samples using mass spectrometry for higher resolution and sensitivity, and the potential for more complex experimental designs.

One of the key advancements is the development of dynamic stable isotope labeling techniques. In a typical pulse-chase experiment with DL-PHENYLALANINE (1-13C), cells or organisms are first exposed to the labeled amino acid (the "pulse"). This is followed by a "chase" period where the labeled precursor is replaced with its unlabeled counterpart. By tracking the incorporation and subsequent decline of the 13C label in the protein of interest over time, its rate of synthesis and degradation can be determined.

Modern mass spectrometry-based proteomics allows for the simultaneous measurement of turnover rates for a large number of proteins. This high-throughput capability has been a major leap forward from earlier methods that could only analyze one or a few proteins at a time. Furthermore, combining stable isotope labeling with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enables precise quantification of isotopic enrichment in complex biological samples.

Recent innovations also include the development of click chemistry-compatible amino acid analogs, which, while not directly involving DL-PHENYLALANINE (1-13C), represent a significant advancement in the field of pulse-chase labeling by allowing for non-radioactive detection of newly synthesized proteins frontiersin.org. These newer methods, along with the continued use of stable isotopes like 13C-phenylalanine, provide a powerful and versatile toolkit for dissecting the intricate dynamics of the proteome rsc.orgnih.govnih.govneb.com.

Mechanistic Studies of Enzymatic Reactions and Isotope Effects

Probing Enzyme Reaction Mechanisms and Transition States with Kinetic Isotope Effects

The use of isotopically labeled substrates such as DL-PHENYLALANINE (1-13C) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. A key technique in this area is the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By measuring the KIE for the reaction involving DL-PHENYLALANINE (1-13C), researchers can gain insights into the rate-limiting step of the reaction and the structure of the transition state.

If the bond to the 13C-labeled carbon is broken or formed in the rate-determining step of the reaction, a primary KIE will be observed. The magnitude of this effect can provide information about the geometry of the transition state. For example, a large KIE suggests a transition state where the bond to the isotopic atom is significantly broken. Conversely, a small or absent KIE may indicate that the bond-breaking/forming step is not rate-limiting or that the transition state resembles the reactant or product.

Even if the labeled carbon is not directly involved in bond breaking, a secondary KIE can sometimes be observed due to changes in the vibrational environment of the isotopic atom between the ground state and the transition state. These effects can also provide valuable structural information about the transition state. The use of kinetic isotopes is a fundamental approach to characterizing the role of specific amino acid residues, such as phenylalanine 87 in P450(BM-3), in influencing active-site dynamics wsu.edu.

Characterization of Phenylalanine Hydroxylase and Related Enzymes

DL-PHENYLALANINE (1-13C) is an invaluable substrate for characterizing the function of Phenylalanine Hydroxylase (PAH) and related aromatic amino acid hydroxylases. PAH is the enzyme responsible for converting phenylalanine to tyrosine, and its deficiency leads to the metabolic disorder phenylketonuria (PKU).

Studies using L-[1-13C]phenylalanine have been instrumental in developing noninvasive methods to assess whole-body phenylalanine oxidation rates in individuals with different genotypes of PAH deficiency nih.gov. By administering the labeled phenylalanine and measuring the appearance of 13CO2 in the breath, clinicians and researchers can estimate the in vivo activity of the PAH enzyme. This provides a functional readout of the severity of the genetic mutation and can be used to monitor the effectiveness of therapeutic interventions.

Furthermore, isotopically labeled phenylalanine has been used in detailed kinetic studies of PAH to understand its catalytic mechanism. These studies have investigated the role of the iron center in the active site, the interaction with the cofactor tetrahydrobiopterin, and the mechanism of oxygen activation nih.govacs.org. The use of labeled substrates allows for the direct tracking of the fate of the phenylalanine molecule during the catalytic cycle, providing crucial data for constructing and validating models of the enzyme's mechanism of action wikipedia.orgnih.govmdpi.com.

Table 2: Phenylalanine Oxidation Rates in Different Phenylketonuria (PKU) Genotypes

GroupMean Phenylalanine Oxidation Rate (nmol/kg/min)
Controls1.25
Heterozygotes0.88
Non-PKU HPA0.63
Variant PKU0.38
Classical PKU0.13

This table presents data from a study that used oral L-[1-13C]phenylalanine to measure in vivo phenylalanine oxidation as an index of Phenylalanine Hydroxylase activity in individuals with different PKU-causing genotypes. The results demonstrate a clear gene-dosage effect, with oxidation rates decreasing with the severity of the genetic mutations. nih.gov

Metabolic Flux Analysis (MFA) in Defined Biological Systems

Metabolic Flux Analysis (MFA) is a critical tool for the quantitative study of metabolic networks within biological systems. creative-proteomics.com By analyzing the rates of metabolic reactions, known as fluxes, researchers can gain deep insights into cellular activities and regulatory mechanisms under specific conditions. creative-proteomics.com The use of stable isotope tracers, particularly Carbon-13 (¹³C), has significantly advanced this field, leading to the development of ¹³C-Metabolic Flux Analysis (¹³C-MFA). 13cflux.net This technique is widely regarded as the gold standard for quantifying intracellular fluxes in living cells. creative-proteomics.com

DL-Phenylalanine (1-¹³C) serves as a key isotopic tracer in these studies. The ¹³C label at the first carbon position of the phenylalanine molecule allows researchers to track its journey through various metabolic pathways. creative-proteomics.com As cells consume the labeled substrate, the ¹³C is incorporated into a range of downstream metabolites. 13cflux.net Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are then used to measure the distribution of these ¹³C labels. creative-proteomics.comnih.gov By combining this labeling data with mathematical models of cellular metabolism, ¹³C-MFA can accurately reconstruct and quantify the flow of carbon throughout the metabolic network, providing crucial information for metabolic engineering, disease research, and bioprocessing. creative-proteomics.com13cflux.net

Application of ¹³C-MFA for Quantitative Metabolic Network Reconstruction in Microorganisms and Mammalian Cell Cultures

The reconstruction of metabolic networks is a fundamental goal of systems biology, and ¹³C-MFA utilizing tracers like DL-Phenylalanine (1-¹³C) is a powerful method to achieve this. By tracking the incorporation of the ¹³C label into various biomolecules, primarily proteinogenic amino acids, researchers can confirm pathway activity and elucidate the connectivity of metabolic reactions. unt.edu

In microorganisms such as Escherichia coli, phenylalanine labeling data is particularly informative for quantifying fluxes in the upper part of central carbon metabolism. nih.gov Specifically, the labeling pattern of phenylalanine, which is synthesized from the precursors erythrose 4-phosphate (E4P) and phosphoenolpyruvate (PEP), is highly sensitive to the fluxes through the pentose phosphate pathway (PPP). nih.gov This makes ¹³C-labeled phenylalanine an essential tracer for accurately mapping the activity of this crucial pathway, which is responsible for generating NADPH and nucleotide precursors. nih.govsemanticscholar.org Studies have demonstrated that combining phenylalanine labeling data with measurements from other cellular components, like glycogen and RNA, can significantly improve the precision of flux estimates across the central carbon metabolism. nih.gov

In mammalian cell cultures, the application is more complex because phenylalanine is an essential amino acid, meaning it cannot be synthesized by the cells and must be obtained from the culture medium. nih.gov Despite this, ¹³C-labeled phenylalanine is still valuable. Its primary role shifts from a marker for its own synthesis pathway to a tracer for protein synthesis and degradation rates, as well as a precursor for other important molecules. For instance, the hydroxylation of phenylalanine to tyrosine can be tracked, providing insights into amino acid catabolism and interconversion. In systems like Chinese Hamster Ovary (CHO) cells, which are widely used for producing therapeutic proteins, ¹³C-MFA with labeled amino acids helps to understand metabolic reprogramming associated with high productivity phenotypes. researchgate.net

The table below summarizes key metabolic pathways whose structures and connections have been elucidated using ¹³C-labeled phenylalanine in different biological systems.

Biological SystemKey Pathway(s) ReconstructedPrecursors TrackedSignificance
Escherichia coli Pentose Phosphate Pathway (PPP), Glycolysis (EMP Pathway)Erythrose 4-phosphate (E4P), Phosphoenolpyruvate (PEP)Phenylalanine labeling is crucial for determining the split ratio between glycolysis and the PPP, which impacts NADPH and biomass precursor availability. nih.gov
Methylobacterium extorquens Central Carbon Metabolism, Amino Acid BiosynthesisVarious ¹³C-methanol derived precursorsThe distribution of labeled carbon in proteinogenic amino acids, including phenylalanine, is used to build and validate genome-scale metabolic models. unt.edu
Mammalian Cells (e.g., CHO) Amino Acid Metabolism, Protein Synthesis/TurnoverPhenylalanineTracks the fate of an essential amino acid from uptake to incorporation into proteins, providing data on cellular resource allocation for bioproduction. researchgate.net

Flux Distribution Determination in Microbial and Mammalian Cell Culture Systems

Beyond network mapping, ¹³C-MFA with DL-Phenylalanine (1-¹³C) enables the precise quantification of reaction rates, or fluxes, throughout the metabolic network. The specific distribution of ¹³C isotopes (isotopomers) in phenylalanine and other metabolites is directly dependent on the relative activities of the pathways that produce them. plos.org By measuring these labeling patterns, researchers can infer the in vivo metabolic flux distribution. nih.gov

In microbial systems, this approach has been successfully applied to optimize the production of valuable compounds. For example, in a study of an L-phenylalanine-producing E. coli strain, a series of ¹³C labeling experiments were performed to monitor the metabolic state during the production phase. nih.gov The analysis of labeling data allowed for the successful derivation of consecutive flux patterns. This revealed that a high rate of conversion from phosphoenolpyruvate (PEP) to pyruvate (PYR) was a primary reason for a decrease in the L-phenylalanine yield over time. nih.gov This quantitative insight directly identified a key metabolic bottleneck, suggesting that overexpressing the enzyme phosphoenolpyruvate synthase would be a promising strategy for strain improvement. nih.gov

In mammalian cell culture, determining flux distributions provides a deeper understanding of cellular physiology, particularly in the context of biopharmaceutical production. researchgate.net For instance, ¹³C-MFA was used to identify metabolic traits associated with high antibody productivity in CHO cells. researchgate.net These studies revealed that high-producing clones often exhibit a fundamental reprogramming of central metabolism, such as reduced lactate production and increased flux through the citric acid cycle (TCA cycle). semanticscholar.orgresearchgate.net Compartment-specific ¹³C-MFA can even distinguish between cytosolic and mitochondrial metabolism, showing, for example, that an increase in cell-specific productivity can be correlated with a significant rise in pentose phosphate pathway fluxes, which boosts the availability of NADPH. semanticscholar.org

The following table presents a simplified example of flux distribution data determined in a microbial system, highlighting the quantitative power of ¹³C-MFA.

Metabolic ReactionRelative Flux (Reference)Relative Flux (Engineered Strain)Implication
Glucose-6-P → Pentose-5-P (PPP) 100120Increased flux towards NADPH and nucleotide synthesis.
Phosphoenolpyruvate → Phenylalanine 100150Successful engineering for higher product yield.
Phosphoenolpyruvate → Pyruvate 10070Diversion of a key precursor from a competing pathway towards the desired product. nih.gov
Pyruvate → Acetyl-CoA 10085Altered entry into the TCA cycle.

Computational Modeling and Optimization Strategies for Flux Estimation

The final and critical step in ¹³C-MFA is the use of computational models to translate the raw analytical data into a quantitative flux map. unt.edu This process involves integrating the measured ¹³C labeling patterns of metabolites like phenylalanine into a mathematical model of the organism's metabolic network. The core principle is to find the set of intracellular fluxes that best explains the experimentally observed labeling data. plos.org

The workflow begins with a stoichiometric model of the relevant metabolic pathways, which defines all possible reactions and their carbon atom transitions. An optimization algorithm then systematically simulates the labeling patterns that would result from different flux distributions. nih.gov The objective is to minimize the difference between the simulated and the experimentally measured labeling patterns, typically by minimizing the sum of squared residuals. researchgate.net

However, due to the complexity of metabolic networks, this can be a challenging computational problem. Often, a range of different flux distributions can adequately explain the experimental data. plos.org To address this, various advanced computational and optimization strategies have been developed:

Flux Sensitivity Analysis: This method is used to identify which reaction rates have the most significant impact on a particular outcome, such as product yield. nih.gov By understanding these sensitivities, researchers can identify the most promising targets for metabolic engineering.

Linear Programming: This can be used to identify optimal flux patterns for a specific objective, such as maximizing the formation of a desired product like L-phenylalanine. nih.gov

Parsimonious ¹³C-MFA (p¹³CMFA): When multiple flux distributions fit the ¹³C data equally well, this approach introduces a secondary optimization. It identifies the single solution that is not only consistent with the data but also minimizes the sum of all reaction fluxes in the network. plos.org This is based on the biological principle that cells often operate with high metabolic efficiency.

Integration of Additional Datasets: To further constrain the solution space and improve the accuracy of flux estimation, ¹³C-MFA can be combined with other omics data. For example, gene expression data (transcriptomics) can be used to weight the flux minimization, favoring pathways where the corresponding enzymes are highly expressed. plos.org

The table below outlines some of these computational strategies and their specific roles in flux estimation.

StrategyObjectiveDescriptionApplication Example
Sum of Squared Residuals (SSR) Minimization Find the best fit between simulated and measured data.An algorithm adjusts flux values to minimize the difference between the predicted and experimentally determined ¹³C labeling patterns. plos.orgresearchgate.netStandard core of all ¹³C-MFA calculations.
Flux Sensitivity Analysis Identify rate-limiting steps.Calculates the effect of small changes in each flux on a target variable (e.g., product yield). nih.govIdentifying that PEP-to-pyruvate conversion was limiting phenylalanine yield in E. coli. nih.gov
Parsimonious MFA (pMFA) Find the most efficient solution from a range of possibilities.After finding all solutions that fit the ¹³C data, it selects the one with the minimum total flux activity. plos.orgResolving ambiguities in large metabolic networks or when experimental data is limited. plos.org
Parallel Labeling Experiments Improve flux precision and resolvability.Data from multiple experiments using different ¹³C tracers (e.g., [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine) are fitted simultaneously. nih.govresearchgate.netAccurately determining fluxes in both upper and lower central carbon metabolism. researchgate.net

Theoretical Frameworks and Computational Modeling in Dl Phenylalanine 1 13c Research

Principles of Stable Isotope Tracer Methodology and Mass Conservation Equations

Stable isotope tracer methodology is a powerful technique for investigating the dynamics of metabolic pathways in vivo. The fundamental principle involves the introduction of a substrate, in this case, DL-PHENYLALANINE labeled at the first carbon position with the stable isotope ¹³C, into a biological system. This labeled compound, or tracer, is biochemically indistinguishable from its unlabeled counterpart, the tracee, allowing it to participate in metabolic reactions in the same manner. By tracking the incorporation and transformation of the ¹³C label into various metabolites, researchers can elucidate metabolic fluxes and pathways.

At the core of this methodology lies the principle of mass conservation . The law of conservation of mass dictates that the total mass of an isolated system remains constant over time. In the context of metabolic tracer studies, this principle is applied to develop mathematical models that describe the movement and transformation of both the tracer and the tracee. Mass balance equations are formulated for each metabolite of interest, stating that the rate of change of a metabolite's concentration within a defined pool is equal to the sum of all rates of its production minus the sum of all rates of its consumption.

For a given metabolite pool at steady state (where concentrations are constant), the equation simplifies to:

Σ (Rates of Production) = Σ (Rates of Consumption)

When using DL-PHENYLALANINE (1-13C), separate mass balance equations can be written for the labeled (tracer) and unlabeled (tracee) forms of phenylalanine and its downstream metabolites. These equations form the basis for quantifying metabolic fluxes, such as the rates of protein synthesis, breakdown, and conversion of phenylalanine to other compounds. The application of these principles is crucial for the development of the kinetic models discussed in the subsequent sections. nih.govnih.gov

Mathematical Models for Isotope Dilution and Compartmental Analysis in Biological Systems

To analyze the data from DL-PHENYLALANINE (1-13C) tracer studies, researchers employ mathematical models, primarily based on isotope dilution and compartmental analysis.

Isotope Dilution: The principle of isotope dilution is fundamental to quantifying the rate of appearance (Ra) of a substance in a system. When a known amount of DL-PHENYLALANINE (1-13C) is introduced, it mixes with the endogenous, unlabeled phenylalanine. The extent to which the tracer is diluted by the tracee is a measure of the endogenous production rate of phenylalanine, primarily from protein breakdown. The steady-state rate of appearance can be calculated using the following basic equation:

Ra = i / E

Where:

Ra is the rate of appearance of unlabeled phenylalanine.

i is the infusion rate of the labeled tracer.

E is the isotopic enrichment of phenylalanine in the plasma at steady state.

Compartmental Analysis: Biological systems are often too complex to be treated as a single, well-mixed pool. Compartmental models provide a more realistic representation by dividing the system into a series of interconnected compartments. nih.gov Each compartment represents a kinetically distinct pool of a metabolite, such as phenylalanine in the plasma, in rapidly equilibrating tissues, or in slower-exchanging tissue pools. nih.gov

The movement of the tracer and tracee between these compartments is described by a system of ordinary differential equations based on mass conservation principles. For a given compartment j, the rate of change of the amount of tracer (qj) can be described as:

dqj/dt = Σ (kijqi) - Σ (kjiqj) + Ij

Where:

qj and qi are the amounts of tracer in compartments j and i, respectively.

kij is the rate constant for the transfer from compartment i to compartment j.

Ij is the rate of external input of the tracer into compartment j.

By fitting the model to the experimental data (i.e., the time course of tracer enrichment in accessible compartments like blood plasma), it is possible to estimate the values of the rate constants, which in turn provide quantitative information about metabolic fluxes such as protein synthesis and breakdown. nih.gov Multi-compartment models have been developed to describe phenylalanine and tyrosine kinetics, often consisting of four or more compartments to accurately represent the physiological processes. nih.gov

Table 1: Phenylalanine Flux in Response to Varying Phenylalanine Intake

This table presents data from a study investigating the effect of different phenylalanine intake levels on phenylalanine flux in elderly individuals, as measured using a ¹³C-labeled phenylalanine tracer.

Phenylalanine Intake (mg·kg⁻¹·d⁻¹)Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) (Mean ± SD)
1.565.4 ± 40.5
3.079.9 ± 52.8
6.085.0 ± 51.5
9.088.0 ± 54.0
12.087.2 ± 52.6
15.078.4 ± 46.5
18.076.5 ± 48.4

Data adapted from a study on phenylalanine requirements in the elderly. nih.gov

Theoretical Considerations of Isotope Fractionation and Scrambling

When interpreting data from DL-PHENYLALANINE (1-13C) tracer studies, it is important to consider the potential for isotope fractionation and scrambling, which can influence the distribution of the ¹³C label.

Isotope Fractionation: This phenomenon, also known as the kinetic isotope effect (KIE), refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org Chemical bonds involving heavier isotopes, such as ¹³C, have lower vibrational frequencies and higher dissociation energies compared to those with lighter isotopes (¹²C). baranlab.org As a result, reactions that involve the breaking of a bond to the labeled carbon atom may proceed at a slightly slower rate for the ¹³C-labeled molecule compared to the unlabeled molecule. wikipedia.org

While the KIE for ¹³C is generally small (typically a few percent), it can be significant in certain enzymatic reactions and can potentially lead to an underestimation of metabolic fluxes if not accounted for in the modeling. wikipedia.orgnih.gov The magnitude of the KIE depends on the specific reaction mechanism and the position of the isotopic label within the molecule.

Isotope Scrambling: Isotope scrambling refers to the redistribution of isotopic labels within a molecule or to other molecules through metabolic reactions. In the context of DL-PHENYLALANINE (1-13C) studies, a primary concern is the potential for the ¹³C label to be transferred to other amino acids. For example, the hydroxylation of phenylalanine to tyrosine is a major metabolic fate. If the ¹³C label from phenylalanine is incorporated into tyrosine, this must be accounted for in the metabolic models to accurately determine the rates of phenylalanine conversion and tyrosine metabolism.

Furthermore, transamination and other reversible reactions can lead to the scrambling of the ¹³C label to other metabolic intermediates. The extent of scrambling depends on the activity of the relevant enzymes and the metabolic state of the organism. Careful experimental design and comprehensive metabolic modeling are necessary to minimize and account for the effects of isotope scrambling on the interpretation of tracer data.

Algorithms and Software for ¹³C-Metabolic Flux Analysis and Data Interpretation

The analysis of data from DL-PHENYLALANINE (1-13C) tracer experiments, particularly for determining a wide range of metabolic fluxes, relies on sophisticated computational tools and algorithms, collectively known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).

¹³C-MFA integrates data from isotopic labeling experiments with a stoichiometric model of metabolic pathways to quantify intracellular fluxes. The general workflow involves:

Model Construction: A detailed metabolic network model is constructed, including all relevant biochemical reactions and their stoichiometry.

Isotopomer Balancing: Equations are formulated to describe the flow of ¹³C atoms through the metabolic network, predicting the isotopic labeling patterns of metabolites for a given set of metabolic fluxes.

Parameter Estimation: The model-predicted labeling patterns are compared to the experimentally measured data (e.g., from mass spectrometry). An optimization algorithm is then used to find the set of metabolic fluxes that minimizes the difference between the predicted and measured labeling patterns.

Several software packages have been developed to facilitate ¹³C-MFA, each employing different algorithms and modeling frameworks. Some commonly used software includes:

13CFLUX2: A high-performance software suite for ¹³C-MFA that uses the elementary metabolite unit (EMU) framework to efficiently simulate isotopomer labeling patterns. oup.com

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package that provides a comprehensive environment for ¹³C-MFA, including model construction, simulation, parameter estimation, and statistical analysis.

Metran: Another software tool used for ¹³C-MFA, particularly in earlier studies.

OpenFLUX: An open-source software for ¹³C-MFA that is also based on the EMU framework.

Recent advancements have also seen the application of machine learning algorithms to ¹³C-MFA. acs.orgnih.gov These approaches can potentially reduce the computational time and improve the stability of flux estimations, especially for large-scale metabolic models. acs.orgnih.gov

The interpretation of data from DL-PHENYLALANINE (1-13C) experiments is thus a multi-step process that relies on a strong foundation of mathematical modeling and specialized computational tools. These tools are indispensable for extracting quantitative insights into metabolic function from the complex datasets generated by stable isotope tracer studies. nih.gov

Table 2: Blood Phenylalanine Concentrations with and without Supplementation in Tyrosinemia Type 1 Patients

This table shows the mean blood phenylalanine concentrations in patients with Tyrosinemia Type 1 at different times of the day, with and without phenylalanine supplementation.

Time of DayNo Supplementation (μmol/L) (Mean ± SD)20 mg/kg/day Supplementation (μmol/L) (Mean ± SD)40 mg/kg/day Supplementation (μmol/L) (Mean ± SD)
Before Breakfast50 ± 2155 ± 2060 ± 19
Before Midday Meal37 ± 1444 ± 1951 ± 16
Before Evening Meal42 ± 1748 ± 2053 ± 17

Data adapted from a study on the effects of phenylalanine supplementation in patients with Tyrosinemia Type 1. nih.gov

Emerging Research Frontiers and Methodological Advancements with Dl Phenylalanine 1 13c

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Fluxomics)

The use of DL-PHENYLALANINE (1-13C) is increasingly integral to multi-omics studies, providing a dynamic perspective that complements static genomic or transcriptomic data. By tracing the journey of the 13C label, researchers can elucidate metabolic fluxes and the synthesis of downstream products.

Metabolomics: In metabolomic studies, DL-PHENYLALANINE (1-13C) allows for the detailed investigation of phenylalanine metabolism. nih.gov Its primary metabolic fate is hydroxylation to form tyrosine, a process catalyzed by phenylalanine hydroxylase. nih.gov By tracking the appearance of [1-13C]-tyrosine, researchers can quantify the rate of this conversion. nih.gov This is particularly crucial in studying metabolic disorders like Phenylketonuria (PKU), where this pathway is impaired. nih.gov Untargeted metabolomics experiments in PKU patients have identified various downstream metabolites, and using a labeled tracer like 13C-phenylalanine can precisely map the metabolic dysregulation. nih.gov

Fluxomics: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular reaction rates. frontiersin.orgfrontiersin.org DL-PHENYLALANINE (1-13C) serves as a key input for 13C-MFA models, helping to determine the flux through pathways involving phenylalanine. nih.gov For instance, serial 13C-based flux analysis has been used to monitor and optimize L-phenylalanine production in recombinant E. coli strains, identifying metabolic bottlenecks and promising targets for genetic engineering. nih.gov This approach allows for a quantitative understanding of how cells utilize carbon sources and precursors for biosynthesis. youtube.com

Proteomics: A primary application of labeled phenylalanine is to measure the rate of protein synthesis. nih.gov As DL-PHENYLALANINE (1-13C) is incorporated into newly synthesized proteins, the enrichment of the 13C label in the protein-bound phenylalanine pool can be measured, typically by mass spectrometry. nih.gov This provides a direct measure of fractional protein synthesis rates in various tissues, such as muscle. nih.gov The integration of these dynamic proteomic data with metabolomic and fluxomic analyses provides a comprehensive, systems-level view of cellular physiology. frontiersin.org

Table 1: Application of DL-PHENYLALANINE (1-13C) in Multi-Omics

Omics Field Application of DL-PHENYLALANINE (1-13C) Key Research Findings
Metabolomics Tracing the conversion of phenylalanine to tyrosine and other metabolites. nih.govnih.gov Quantifies phenylalanine hydroxylase activity; identifies metabolic shifts in diseases like PKU. nih.gov
Fluxomics Quantifying intracellular metabolic fluxes in systems like microbial production strains. nih.gov Identifies rate-limiting steps and metabolic bottlenecks in biosynthetic pathways. nih.gov
Proteomics Measuring fractional synthesis rates of new proteins in various tissues. nih.govnih.gov Provides direct quantification of protein turnover and metabolic dynamics in response to stimuli. nih.gov

Development of Advanced in vitro and ex vivo Biological Models for Tracer Studies

The limitations of traditional 2D cell cultures and the complexities of in vivo human studies have spurred the development of more sophisticated biological models. These advanced systems provide a more physiologically relevant context for tracer studies with DL-PHENYLALANINE (1-13C).

Organoids and 3D Cell Cultures: Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the cell-to-cell and cell-to-matrix interactions of native tissues. mdpi.com These models are increasingly used in drug discovery and disease modeling. mdpi.comnewcellsbiotech.co.uk For example, human pluripotent stem cell (hPSC)-derived organoids are being developed to model the neurodegeneration seen in PKU, providing a powerful platform to study the effects of phenylalanine accumulation and to test potential therapies using 13C-labeled tracers. nih.gov

Ex vivo Tissue Cultures: The use of fresh human tissue slices cultured ex vivo represents a significant advance for metabolic research. nih.gov This approach allows for direct isotope tracing in intact human tissue, bridging the gap between in vitro cell models and complex in vivo studies. nih.gov Researchers have successfully applied 13C tracing to ex vivo human liver tissue to map metabolic pathways, demonstrating the feasibility of using these systems to study phenylalanine metabolism in a highly relevant context without the confounding factors of whole-body metabolism. nih.gov

Table 2: Advanced Biological Models for DL-PHENYLALANINE (1-13C) Tracer Studies

Model Type Description Relevance for Tracer Studies
Organoids Self-organizing 3D structures derived from stem cells that recapitulate organ-specific architecture and function. nih.gov Enables the study of metabolic diseases like PKU in a human-specific, organ-like context. nih.gov
Spheroids Multicellular aggregates of various cell types, forming a 3D structure. mdpi.com Provides a more realistic microenvironment for studying cellular metabolism and drug response compared to 2D cultures. mdpi.com
Ex vivo Tissue Slices Intact sections of fresh tissue (e.g., liver) maintained in culture for short periods. nih.gov Allows for direct metabolic flux analysis in human tissue, offering high physiological relevance. nih.gov

Novel Analytical Platform Development for Enhanced Sensitivity and Throughput

The accurate detection and quantification of 13C enrichment from DL-PHENYLALANINE (1-13C) is paramount. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly improved the sensitivity, resolution, and throughput of these measurements.

High-Resolution Mass Spectrometry (HRMS): Modern HRMS platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, offer exceptional mass accuracy and resolution. researchgate.netresearchgate.net This allows for the clear separation of isotopologue peaks from spectral interferences, which is crucial when measuring the very low levels of 13C incorporation found in proteins with slow turnover rates. nih.govresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) combined with FTICR-MS enable the spatiotemporal tracing of 13C-labeled phenylalanine and its metabolites directly within tissue sections, providing spatial metabolic information in the context of tissue morphology. nih.govacu.edu.au

Tandem Mass Spectrometry (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for analyzing 13C-labeled amino acids in complex biological samples. unt.edu It provides high sensitivity and specificity, making it suitable for quantifying tracer enrichment in plasma, cell extracts, and protein hydrolysates. nih.govunt.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, often coupled with combustion-isotope ratio mass spectrometry (GC/C/IRMS), is a classic and robust method for measuring 13C enrichment. nih.gov While requiring derivatization of the amino acids, it offers excellent precision for determining tracer-to-tracee ratios. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide detailed information about the specific position of the 13C label within a molecule. frontiersin.orgnih.gov While generally less sensitive than MS, 13C-NMR is highly valuable for flux analysis, as it can distinguish between different isotopomers, providing rich data for metabolic modeling. frontiersin.orgnih.gov

Table 3: Comparison of Analytical Platforms for 13C-Phenylalanine Analysis

Analytical Platform Principle Key Advantages for Tracer Analysis
High-Resolution MS Measures mass-to-charge ratios with very high accuracy. researchgate.net Excellent resolution to separate isotopologues from interferences; enables spatial imaging (MALDI). nih.govresearchgate.net
Tandem MS (LC-MS/MS) Uses two stages of mass analysis for high specificity and sensitivity. unt.edu High throughput and sensitivity for complex biological samples. unt.edu
GC-MS & GC/C/IRMS Separates volatile derivatives by gas chromatography before mass analysis. nih.gov High precision for enrichment measurements; established gold standard for protein turnover. nih.gov
NMR Spectroscopy Detects the nuclear spin properties of isotopes like 13C. nih.gov Non-destructive; provides positional information of the label, crucial for flux analysis. nih.gov

Methodological Innovations in Tracer Delivery and Sample Preparation for Research Systems

Optimizing the delivery of DL-PHENYLALANINE (1-13C) and the subsequent preparation of samples is crucial for the accuracy and reproducibility of tracer studies. Innovations in these areas aim to improve experimental design and data quality.

Tracer Delivery: The method of tracer administration can significantly impact kinetic measurements. Studies comparing intravenous versus oral tracer delivery have shown differences in the estimated rates of phenylalanine oxidation and hydroxylation, highlighting the importance of choosing a delivery route that matches the research question. nih.gov For in vitro systems, ensuring a steady-state supply of the tracer in the culture medium is critical for accurate metabolic flux analysis. frontiersin.org Computational methods for robust experimental design are being developed to help select the optimal tracer composition and delivery strategy to maximize the information obtained from an experiment. frontiersin.org

Sample Preparation: Proper sample preparation is essential to preserve the metabolic state of the sample and ensure compatibility with analytical platforms. For metabolomics, this involves rapid quenching of metabolic activity and efficient extraction of metabolites. abcam.com For proteomics, it requires the complete hydrolysis of proteins into constituent amino acids without isotopic fractionation. For NMR analysis, specific amounts of sample and deuterated solvents are required to achieve good signal-to-noise and avoid issues with magnetic field gradients. msu.eduuclouvain.be Standardized protocols for sample homogenization, neutralization, and derivatization (for GC-MS) are continuously being refined to improve recovery and reduce variability. nih.govabcam.com

Exploration of DL-PHENYLALANINE (1-13C) in Advanced Materials Science or Non-Biological Chemical Synthesis

A review of current research indicates that the primary application of DL-PHENYLALANINE (1-13C) is as a biological tracer for metabolic studies. There is limited to no evidence in the searched literature of its use as a component in the development of advanced materials or as a key reactant in non-biological chemical synthesis. Its value is derived from the isotopic label (13C), which allows it to be tracked through biological processes. While the synthesis of labeled phenylalanine involves sophisticated chemical and enzymatic methods, the compound itself is not typically used as a building block for materials like polymers or in synthetic reactions outside of biological research. tandfonline.comnih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of DL-phenylalanine (1-13C) to ensure isotopic purity for metabolic flux analysis?

  • Methodology : Use isotope dilution mass spectrometry (ID-MS) to validate isotopic enrichment and purity. Synthesize the compound via enzymatic or chemical methods using 13C-labeled precursors (e.g., 13C-glucose as a carbon source in bacterial cultures). Confirm the position-specific 13C labeling using nuclear magnetic resonance (NMR) spectroscopy, referencing chemical shift data from NIST Standard Reference Database .
  • Key Parameters : Monitor reaction yield (≥95%) and isotopic purity (≥99 atom % 13C) using vendor-provided certificates of analysis .

Q. What experimental design considerations are critical for incorporating DL-phenylalanine (1-13C) into tracer studies for neurotransmitter biosynthesis?

  • Methodology :

  • Cell Culture : Use defined media with DL-phenylalanine (1-13C) as the sole phenylalanine source to trace its conversion into tyrosine, dopamine, and norepinephrine .
  • Sampling : Collect time-point samples to track 13C incorporation via liquid chromatography-mass spectrometry (LC-MS).
  • Controls : Include unlabeled DL-phenylalanine controls to distinguish baseline metabolic activity from tracer-derived signals .

Q. How should researchers calibrate NMR instruments to detect 13C signals in DL-phenylalanine (1-13C) with high sensitivity?

  • Methodology :

  • Pulse Sequences : Use cross-polarization magic-angle spinning (CP-MAS) for solid-state NMR or inverse-detection probes for solution-state NMR to enhance 13C signal sensitivity.
  • Referencing : Calibrate chemical shifts against NIST-certified 13C-labeled standards .
    • Example Parameters :
NMR ParameterValue
Magnetic Field Strength9.4 T
13C Larmor Frequency100.6 MHz
Acquisition Time2–4 hours

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance the signal-to-noise ratio of DL-phenylalanine (1-13C) in liquid-state NMR studies?

  • Methodology : Polarize 13C nuclei at low temperatures (1–2 K) and high magnetic fields (3.35 T) using a DNP polarizer. Rapidly dissolve the hyperpolarized sample and transfer it to an NMR spectrometer for signal acquisition .
  • Key Results :

MetricValue
13C Polarization37%
Signal Enhancement Factor>10,000×
ApplicationReal-time metabolic tracking in vitro/in vivo

Q. What strategies resolve data contradictions arising from racemic mixtures in DL-phenylalanine (1-13C) metabolic studies?

  • Methodology :

  • Enantioseparation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate D- and L-phenylalanine enantiomers post-tracer incubation .
  • Kinetic Analysis : Compare 13C incorporation rates between enantiomers using kinetic modeling to account for differential enzyme affinities (e.g., L-phenylalanine hydroxylase vs. D-amino acid oxidase) .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of DL-phenylalanine (1-13C) in long-term tracer experiments?

  • Methodology :

  • Stability Testing : Store solutions at varying pH (4–9) and temperatures (4°C to 37°C). Quantify degradation products (e.g., phenylpyruvate) via LC-MS over 1–4 weeks.
  • Results :
ConditionDegradation Rate (per week)
pH 7, 4°C<1%
pH 9, 25°C5–8%
pH 4, 37°C10–15%
  • Recommendation : Use neutral pH and cold storage to minimize isotopic scrambling .

Q. What computational tools are recommended for modeling 13C isotopic labeling patterns in DL-phenylalanine (1-13C) metabolic networks?

  • Methodology :

  • Software : Use OpenFLUX or INCA for 13C metabolic flux analysis (MFA). Input NMR or MS data to simulate labeling distributions in central carbon pathways.
  • Validation : Compare simulated vs. experimental 13C enrichment in downstream metabolites (e.g., tyrosine, dopamine) .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in 13C tracer recovery rates between in vitro and in vivo systems?

  • Root Cause Analysis :

  • Compartmentalization : In vivo systems may sequester DL-phenylalanine (1-13C) in tissues (e.g., liver, brain), reducing bioavailability.
  • Methodology : Use compartmental kinetic models to adjust for tissue-specific uptake and clearance rates .

Q. Why might isotopic dilution occur in DL-phenylalanine (1-13C) tracer studies, and how can it be mitigated?

  • Mitigation Strategies :

  • Pre-labeling : Pre-incubate cells/organisms with 13C-glucose to reduce endogenous unlabeled phenylalanine pools.
  • Dose Optimization : Calculate tracer doses using Michaelis-Menten kinetics to saturate metabolic enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.